(2-(3-Chlorophenyl)pyrimidin-5-YL)methanamine
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Overview
Description
1-[2-(3-Chlorophenyl)pyrimidin-5-yl]methanamine is an organic compound with the molecular formula C11H10ClN3. It belongs to the class of heterocyclic aromatic compounds, specifically pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-[2-(3-chlorophenyl)pyrimidin-5-yl]methanamine typically involves the reaction of 3-chlorobenzaldehyde with guanidine to form 2-(3-chlorophenyl)pyrimidine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(3-Chlorophenyl)pyrimidin-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the pyrimidine ring or the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Scientific Research Applications
1-[2-(3-Chlorophenyl)pyrimidin-5-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3-chlorophenyl)pyrimidin-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
1-[2-(3-Chlorophenyl)pyrimidin-5-yl]methanamine can be compared with other similar compounds, such as:
2-(3-Chlorophenyl)pyrimidine: Lacks the methanamine group, which may affect its biological activity and chemical reactivity.
1-[2-(4-Chlorophenyl)pyrimidin-5-yl]methanamine: Similar structure but with a chlorine atom at a different position on the phenyl ring, which may influence its properties.
1-[2-(3-Fluorophenyl)pyrimidin-5-yl]methanamine: Contains a fluorine atom instead of chlorine, which can alter its electronic properties and reactivity.
Properties
Molecular Formula |
C11H10ClN3 |
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Molecular Weight |
219.67 g/mol |
IUPAC Name |
[2-(3-chlorophenyl)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C11H10ClN3/c12-10-3-1-2-9(4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H,5,13H2 |
InChI Key |
XOGWDHHLOBJTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=C(C=N2)CN |
Origin of Product |
United States |
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